molecular formula C17H15NO B1614048 2'-Cyano-3-(2-methylphenyl)propiophenone CAS No. 898789-22-5

2'-Cyano-3-(2-methylphenyl)propiophenone

Cat. No. B1614048
CAS RN: 898789-22-5
M. Wt: 249.31 g/mol
InChI Key: YVBDJLIVTBNCMX-UHFFFAOYSA-N
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Description

2’-Cyano-3-(2-methylphenyl)propiophenone is a heterocyclic organic compound with the molecular formula C17H15NO . It has a molecular weight of 249.31 . The IUPAC name for this compound is 2-[3-(2-methylphenyl)propanoyl]benzonitrile .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the isopropyl esters of 2-cyano-3-phenyl-2-propenoic acid were synthesized by piperidine catalyzed Knoevenagel condensation of an appropriate benzoic aldehyde with isopropyl cyanoacetate .


Molecular Structure Analysis

The molecular structure of 2’-Cyano-3-(2-methylphenyl)propiophenone consists of a cyano group (-CN) attached to a phenyl ring, which is further connected to a 2-methylphenylpropiophenone group . The canonical SMILES representation of this compound is CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C#N .


Physical And Chemical Properties Analysis

2’-Cyano-3-(2-methylphenyl)propiophenone has a boiling point of 437.6ºC at 760 mmHg and a flash point of 218.4ºC . It has a density of 1.12g/cm³ . The compound is nonhazardous for shipping .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

2’-Cyano-3-(2-methylphenyl)propiophenone: serves as a precursor in the synthesis of various pharmaceutical intermediates. Its cyano and phenyl groups are reactive sites that can be further modified to produce compounds with potential therapeutic effects. For instance, it can be used to synthesize selective endothelin A receptor antagonists, which have implications in treating cardiovascular diseases .

properties

IUPAC Name

2-[3-(2-methylphenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-13-6-2-3-7-14(13)10-11-17(19)16-9-5-4-8-15(16)12-18/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBDJLIVTBNCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644008
Record name 2-[3-(2-Methylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Cyano-3-(2-methylphenyl)propiophenone

CAS RN

898789-22-5
Record name 2-[3-(2-Methylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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